Cas no 7335-65-1 (Hydrazine acetate)

Hydrazine acetate 化学的及び物理的性質
名前と識別子
-
- Hydrazine acetate
- HYDRAZINE ACETATE SALT
- hydrazine monoacetate
- hydrazinium acetate
- hydrazinium monoacetate
- N2H4 acetate
- N2H5(+)*CH3COO(-)
- NH2-NH2*AcOH
- Hydrazine, monoacetate
- acetic acid; hydrazine
- Hydrazine acetate, 97%
- Hydrazine, acetate (1:1)
- C2H4O2.H4N2
- acetic acid; diamine
- hydrazine mono-acetate
- Hydrazine acetate(1:x)
- YFHNDHXQDJQEEE-UHFFFAOYSA-N
- BCP05544
- RL01505
- RL04789
- RL04788
- TRA0080842
- OR40340
- AK111
-
- MDL: MFCD00013141
- インチ: 1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2
- InChIKey: YFHNDHXQDJQEEE-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])[H])=O.N([H])([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 92.05860
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 31
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 89.3
じっけんとくせい
- 色と性状: 白色または淡黄色固体
- 密度みつど: 1.2495 (rough estimate)
- ゆうかいてん: 100-102 °C (lit.)
- ふってん: 171.46°C (rough estimate)
- フラッシュポイント: 40℃
- 屈折率: 1.4350 (estimate)
- PSA: 89.34000
- LogP: 0.31030
- ようかいせい: 未確定
Hydrazine acetate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H311,H317,H331,H350,H410
- 警告文: P201,P261,P273,P280,P301+P310,P311
- 危険物輸送番号:UN 3263
- WGKドイツ:3
- 危険カテゴリコード: 45-23/24/25-43-50/53
- セキュリティの説明: S45-S53-S60-S61
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Store long-term at -20°C
- リスク用語:R23/24/25; R43; R45; R50/53
Hydrazine acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011985-25g |
Hydrazine acetate |
7335-65-1 | 97% | 25g |
¥131 | 2024-05-21 | |
Cooke Chemical | A4745512-1g |
Hydrazine acetate |
7335-65-1 | 97% | 1g |
RMB 23.20 | 2025-02-20 | |
eNovation Chemicals LLC | D619638-50g |
Hydrazine acetate |
7335-65-1 | 97% | 50g |
$200 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041041-5g |
Hydrazine acetate |
7335-65-1 | 98% | 5g |
¥50 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041041-100g |
Hydrazine acetate |
7335-65-1 | 98% | 100g |
¥244.00 | 2024-07-28 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004125-10g |
Benzyl 2,2,2-Trichloroacetimidate |
7335-65-1 | ≥97% | 10g |
¥35.0 | 2023-09-15 | |
TRC | H512590-250mg |
Hydrazine Acetate |
7335-65-1 | 250mg |
$ 58.00 | 2023-09-07 | ||
TRC | H512590-500mg |
Hydrazine Acetate |
7335-65-1 | 500mg |
$ 75.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H119952-1g |
Hydrazine acetate |
7335-65-1 | 97% | 1g |
¥29.90 | 2023-09-02 | |
Cooke Chemical | A4745512-100G |
Hydrazine acetate |
7335-65-1 | 97% | 100g |
RMB 513.60 | 2025-02-20 |
Hydrazine acetate 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
Hydrazine acetateに関する追加情報
Introduction to Hydrazine Acetate (CAS No. 7335-65-1) and Its Applications in Modern Chemical Research
Hydrazine acetate, with the chemical formula C₂H₈N₂O₂, is a derivative of hydrazine that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science due to its versatile reactivity and unique structural properties. This compound, identified by its CAS number 7335-65-1, is widely recognized for its role as an intermediate in the synthesis of various heterocyclic compounds, which are pivotal in the development of novel therapeutic agents. The compound's ability to participate in nucleophilic addition and condensation reactions makes it a valuable tool in organic synthesis, particularly in the construction of complex molecular frameworks.
The significance of hydrazine acetate in contemporary research is underscored by its applications in medicinal chemistry. Recent studies have highlighted its utility in the preparation of hydrazine-based drugs that exhibit potent biological activities. For instance, derivatives of hydrazine acetate have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to inflammation and cancer. The compound's reactivity allows for the facile introduction of hydrazine moieties into larger molecules, enabling the design of drugs with enhanced specificity and reduced side effects.
Moreover, hydrazine acetate has found utility in the field of polymer science. Its incorporation into polymer backbones can lead to materials with improved thermal stability and mechanical strength. Researchers have been particularly interested in developing polyhydrazones derived from hydrazine acetate, which exhibit promising properties for use as coatings or adhesives. These materials often demonstrate excellent resistance to environmental degradation, making them suitable for applications in harsh conditions.
In the realm of agrochemicals, hydrazine acetate serves as a precursor for the synthesis of hydrazine-based pesticides and herbicides. These compounds are valued for their efficacy in controlling a broad spectrum of pests while maintaining a relatively low toxicity profile to non-target organisms. The ability to modify the structure of hydrazine acetate derivatives allows chemists to fine-tune their biological activity, optimizing their use as crop protection agents.
Recent advancements in green chemistry have also seen the adoption of hydrazine acetate as a sustainable building block. Researchers are increasingly focusing on developing catalytic processes that minimize waste and energy consumption during its synthesis. Such efforts align with global initiatives to promote environmentally friendly chemical practices. By leveraging biocatalysis or photochemical methods, scientists aim to enhance the atom economy of reactions involving hydrazine acetate, thereby reducing the environmental footprint of its production.
The role of hydrazine acetate in material science extends beyond polymers. It has been employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where its nitrogen-rich structure facilitates the formation of stable metal-nitrogen bonds. These materials are being investigated for their potential use in gas storage, separation technologies, and even as catalysts for organic transformations. The tunability of hydrazine-based ligands allows researchers to design MOFs with specific pore sizes and functionalities, opening up new possibilities for industrial applications.
From a pharmaceutical perspective, one notable application of hydrazine acetate is in the synthesis of antitubercular agents. Hydrazine derivatives have been shown to exhibit activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). While challenges remain in optimizing these compounds for clinical use due to potential toxicity concerns, ongoing research aims to develop safer analogs based on hydrazine acetate scaffolds. The compound's ability to form hydrogen bonds and coordinate with metal ions makes it an attractive candidate for drug design against resistant strains of TB.
Another area where hydrazine acetate has made significant contributions is in the development of radiopharmaceuticals. Hydrazine-based chelating agents are used to bind radioactive isotopes for diagnostic imaging or targeted therapy. These radiopharmaceuticals play a crucial role in nuclear medicine, enabling precise visualization and treatment of diseases such as cancer. The versatility of hydrazine acetate derivatives allows chemists to tailor their properties for specific medical applications, enhancing diagnostic accuracy and therapeutic efficacy.
The chemical industry also benefits from hydrazine acetate as a precursor for specialty chemicals used in dyes, pigments, and corrosion inhibitors. Its reactivity enables the synthesis of complex molecules that impart unique colors or protective properties to materials. For example, hydrazine-based dyes are valued for their brightness and fastness characteristics when used in textiles or printing applications.
In conclusion, hydrazine acetate (CAS No. 7335-65-1) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development efforts aimed at addressing global health challenges such as cancer and tuberculosis. Additionally, its applications in polymer science and agrochemicals highlight its versatility beyond medicine alone. As research continues to uncover new uses for this compound derived from simple precursors like ammonia and acetic acid,hydrazine acetate will undoubtedly remain at forefront innovation well into future.
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